methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxyphenyl group: This step may involve a substitution reaction where a phenoxyphenyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate include other imidazo[2,1-f]purine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O5 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-15-13-27-20-21(26(2)24(32)28(22(20)31)14-19(30)33-3)25-23(27)29(15)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3 |
InChI Key |
JSSRVGJUHKFVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OC)C |
Origin of Product |
United States |
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